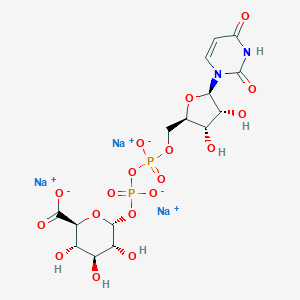

UDP-glucuronic acid trisodium

Description

Uridine 5'-diphosphoglucuronic acid trisodium salt (UDPGA, CAS 63700-19-6) is a nucleotide sugar critical in phase II drug metabolism. It serves as the primary glycosyl donor for uridine diphosphate glucuronosyltransferase (UGT) enzymes, facilitating the glucuronidation of xenobiotics and endogenous compounds (e.g., bilirubin, steroids) to enhance their water solubility and excretion .

Propriétés

IUPAC Name |

trisodium;6-[[[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl]oxy-3,4,5-trihydroxyoxane-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O18P2.3Na/c18-5-1-2-17(15(26)16-5)12-9(22)6(19)4(32-12)3-31-36(27,28)35-37(29,30)34-14-10(23)7(20)8(21)11(33-14)13(24)25;;;/h1-2,4,6-12,14,19-23H,3H2,(H,24,25)(H,27,28)(H,29,30)(H,16,18,26);;;/q;3*+1/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXXUNWUNTOMVIG-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OC3C(C(C(C(O3)C(=O)[O-])O)O)O)O)O.[Na+].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N2Na3O18P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60657574 | |

| Record name | Uridine 5'-diphosphoglucuronic acid trisodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60657574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

646.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63700-19-6 | |

| Record name | Uridine 5'-diphosphoglucuronic acid trisodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60657574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mécanisme D'action

Target of Action

Uridine 5’-diphosphoglucuronic acid trisodium salt, also known as Trisodium UDP glucuronic acid, primarily targets glycosyltransferases . These enzymes play a crucial role in the biosynthesis of several cell components like glycosaminoglycans, some N- and O-linked glycans, glycosphingolipids, and pectins.

Mode of Action

Trisodium UDP glucuronic acid acts as a glycosyl donor for glycosyltransferases. It interacts with these enzymes, donating a glucuronic acid moiety to specific substrates during the biosynthesis of various glycoconjugates. This interaction results in the formation of essential glycoconjugates across biological kingdoms.

Biochemical Pathways

The compound is involved in the glucuronidation pathway , a major phase II metabolic pathway in the body. In this pathway, glucuronic acid from UDP-glucuronic acid is transferred to a substrate by the action of UDP-glucuronosyltransferases. This process results in the formation of glucuronides, which are more water-soluble and can be readily excreted from the body.

Result of Action

The action of Trisodium UDP glucuronic acid results in the formation of glucuronides , which are more water-soluble than their parent compounds. This increases the elimination of these compounds from the body, aiding in detoxification processes. Additionally, the compound’s action contributes to the biosynthesis of various essential glycoconjugates, impacting cellular functions and structural integrity.

Analyse Biochimique

Biochemical Properties

Uridine 5’-diphosphoglucuronic acid trisodium salt participates in the biosynthesis of numerous cell components. It acts as a glycosyl donor for glycosyltransferases in the biosynthesis of several cell components like glycosaminoglycans, some N- and O-linked glycans, glycosphingolipids, and pectins.

Cellular Effects

The effects of Uridine 5’-diphosphoglucuronic acid trisodium salt on various types of cells and cellular processes are significant. It influences cell function by participating in the biosynthesis of numerous cell components

Activité Biologique

Uridine 5'-diphosphoglucuronic acid trisodium salt (UDP-GlcUA) is a nucleotide sugar involved in numerous biological processes, particularly in the context of glycosylation reactions. It serves as a substrate for glycosyltransferases, which catalyze the transfer of sugar moieties to various acceptor molecules, including proteins and lipids. This article provides an in-depth examination of the biological activity of UDP-GlcUA, including its synthesis, enzymatic functions, and implications in metabolic pathways.

- Molecular Formula : C15H19N2Na3O18P2

- Molecular Weight : 646.23 g/mol

- CAS Number : 63700-19-6

- Synonyms : UDP-GlcA, UDPGA

Synthesis

UDP-GlcUA can be synthesized enzymatically from uridine triphosphate (UTP) and glucuronic acid through the action of specific glycosyltransferases. The synthesis involves the conversion of UDP-glucose to UDP-glucuronic acid via UDP-glucose dehydrogenase, which adds a carboxyl group to the glucose moiety.

Biological Functions

UDP-GlcUA plays a critical role in various biological activities:

- Glycosylation : It acts as a donor substrate for glycosyltransferases in the biosynthesis of glycoproteins and glycolipids. This process is vital for cellular communication and structural integrity.

- Detoxification : UDP-GlcUA is involved in the glucuronidation process, where it conjugates with xenobiotics and endogenous compounds to enhance their solubility and facilitate excretion.

- Metabolic Regulation : It participates in metabolic pathways that regulate glucose metabolism and energy production.

Enzymatic Activity

UDP-GlcUA is predominantly utilized by UDP-glucuronosyltransferases (UGTs), which catalyze the transfer of glucuronic acid to various substrates. This enzymatic activity is essential for drug metabolism and the detoxification of harmful compounds.

Table 1: Enzymatic Reactions Involving UDP-GlcUA

| Enzyme | Substrate | Product | Reference |

|---|---|---|---|

| UGT1A1 | Bilirubin | Bilirubin glucuronide | |

| UGT2B7 | Morphine | Morphine glucuronide | |

| UGT2B4 | Testosterone | Testosterone glucuronide |

Case Studies

Several studies have highlighted the importance of UDP-GlcUA in various biological contexts:

- Drug Metabolism : A study demonstrated that UDP-GlcUA significantly enhances the glucuronidation of drugs like morphine, impacting their pharmacokinetics and therapeutic efficacy .

- Toxicology Studies : Research on ochratoxin A metabolism showed that UDP-GlcUA mediates its detoxification through glucuronidation, indicating its protective role against toxic compounds .

- Cancer Research : In cancer cells, altered expression levels of UGTs utilizing UDP-GlcUA have been linked to drug resistance mechanisms, underscoring its relevance in therapeutic strategies .

Applications De Recherche Scientifique

Glycosylation Studies

UDPGA serves as a substrate for glycosyltransferases, which catalyze the transfer of sugar moieties to various substrates, including drugs and xenobiotics. This process is essential for the synthesis of glycosides and polysaccharides.

| Application Area | Description |

|---|---|

| Drug Metabolism | UDPGA is involved in the glucuronidation process, where it conjugates with drugs to enhance their solubility and facilitate excretion. |

| Glycobiology | Used to study the role of glycosylation in cell signaling and protein stability. |

Metabolomics and Proteomics

In metabolomics, UDPGA is utilized to analyze metabolic pathways involving glucuronidation, aiding in understanding drug interactions and metabolic profiles.

- Case Study : A study demonstrated the use of UDPGA in assessing the glucuronidation capacity of liver microsomes from different species, revealing significant interspecies variability in drug metabolism .

Analytical Chemistry

UDPGA is employed as a standard in HPLC assays to quantify glucuronides formed during enzymatic reactions. This application is vital for pharmacokinetic studies.

| Method | Purpose |

|---|---|

| HPLC | Quantification of glucuronide metabolites in biological samples. |

| Mass Spectrometry | Identification and characterization of drug metabolites. |

Case Study 1: Drug Development

A research project focused on the development of a new analgesic drug involved using UDPGA to evaluate its potential metabolites through glucuronidation. The study found that UDPGA significantly increased the drug's solubility, thereby enhancing its bioavailability .

Case Study 2: Environmental Toxicology

In environmental studies, UDPGA was used to assess the conjugation of environmental pollutants with glucuronic acid, leading to insights into their metabolic pathways and potential detoxification mechanisms in aquatic organisms .

Comparaison Avec Des Composés Similaires

Chemical Properties :

- Molecular Formula : C₁₅H₁₉N₂Na₃O₁₈P₂

- Molecular Weight : 646.24 g/mol

- Structure : Comprises uridine diphosphate linked to glucuronic acid, with three sodium counterions stabilizing the molecule .

Functional Role: UDPGA is indispensable in synthesizing glucuronide conjugates, a detoxification mechanism in liver microsomes and extrahepatic tissues. It is also a precursor for glycosaminoglycans (e.g., hyaluronic acid) and plant cell wall polysaccharides .

Comparison with Similar Compounds

UDPGA belongs to the uridine diphosphate (UDP)-sugar family, which includes structurally related compounds with distinct biochemical roles. Below is a detailed comparison:

Key Compounds and Their Properties

Structural and Functional Differences

Sugar Moiety :

- UDPGA contains glucuronic acid (carboxylated glucose), enabling conjugation to hydrophobic substrates.

- UDPG, UDP-Gal, and UDPAG feature glucose, galactose, and N-acetylglucosamine, respectively, tailored for energy storage or structural biosynthesis .

Salt Form :

- The trisodium salt in UDPGA enhances aqueous solubility (critical for in vitro assays), whereas disodium salts (e.g., UDPG) may precipitate under similar conditions .

Enzyme Specificity :

- UDPGA is exclusive to UGTs, while UDPG interacts with glycogen synthase and galactosyltransferases. UDPAG is utilized in O-GlcNAcylation, impacting cellular signaling .

Metabolic Pathways: UDPGA: Central to xenobiotic clearance and extracellular matrix synthesis. UDPG: Drives glycogen storage in liver and muscle. UDP-Gal: Essential for lactose production in mammary glands.

Stability and Compatibility

- UDPG is prone to hydrolysis in acidic conditions, limiting its use in low-pH environments .

Méthodes De Préparation

UDP-Glucose Dehydrogenase (UGDH)-Catalyzed Oxidation

The most widely adopted method involves the oxidation of UDP-glucose (UDP-Glc) to UDP-GlcA using UDP-glucose dehydrogenase (UGDH). This NAD+-dependent enzyme catalyzes the two-step oxidation of the C6 hydroxyl group of UDP-Glc to a carboxyl group, producing NADH as a byproduct.

Procedure:

-

Reaction Setup:

-

10 mM UDP-Glc

-

2.5 mM NAD+

-

50 mM Tris-HCl buffer (pH 8.0)

-

10 mM MgCl₂

-

0.1 U/mL UGDH (bovine liver source)

-

Optimization:

Multi-Enzyme Cascade Systems

Recent protocols employ ATP-dependent kinases and pyrophosphatases to synthesize UDP-GlcA from cheaper substrates like glucuronic acid (GlcA):

Key Enzymes:

-

Glucuronic acid kinase (AtGlcAK): Phosphorylates GlcA to GlcA-1-P.

-

Uridine triphosphate (UTP) synthase (AtUSP): Condenses GlcA-1-P with UTP.

-

Pyrophosphatase (PPA): Hydrolyzes pyrophosphate to drive reaction equilibrium.

Protocol (Chemily Glycoscience Kit):

| Component | Concentration |

|---|---|

| ATP | 10 mM |

| UTP | 10 mM |

| GlcA | 10 mM |

| Tris buffer (pH 8.0) | 100 mM |

| MgCl₂ | 20 mM |

| Enzymes | 0.5 mg/mL each |

Outcome: Generates 18 μmoles UDP-GlcA/hr with 95% purity.

Extraction from Natural Sources

Bovine Liver Extraction (Ji et al., 2021)

A Chinese patent (CN112608960A) details large-scale extraction from fresh bovine liver:

Steps:

-

Homogenization: Liver tissue blended in 50 mM phosphate buffer (pH 7.4).

-

Salting-Out: Ammonium sulfate precipitation (30–60% saturation).

-

Thermal Denaturation: 45°C for 20 min to precipitate contaminants.

-

Chromatography: DEAE-cellulose column eluted with 0.1–0.3 M NaCl gradient.

Yield: 1.2 mg UDP-GlcA per gram liver tissue.

Challenges:

In Situ Generation Systems

Modular Reaction Platforms

The Chemily Glycoscience UDP-GlcA Kit exemplifies a cell-free system for on-demand synthesis:

Advantages:

-

Eliminates nucleotide sugar purification steps.

-

Scalable to 1 L reactions (18 mmol yield).

Components:

| Tube | Content | Role |

|---|---|---|

| A | ATP | Phosphate donor |

| B | UTP | Uridine donor |

| C | GlcA | Sugar substrate |

| D | AtGlcAK | GlcA phosphorylation |

| E | AtUSP | UTP-GlcA-1-P coupling |

| F | PPA | Pyrophosphate hydrolysis |

Performance Metrics:

Chemical Synthesis Routes

Phosphoramidite Approach

Although less common due to complexity, chemical synthesis proceeds via:

-

GlcA Protection: Trityl groups shield hydroxyl moieties.

-

Phosphorylation: Coupling with phosphoramidite-activated uridine.

Limitations:

Comparative Analysis of Methods

| Method | Cost ($/g) | Purity (%) | Scalability | Key Advantage |

|---|---|---|---|---|

| Enzymatic (UGDH) | 220 | 98 | Moderate | High specificity |

| In Situ Kit | 90 | 95 | High | Cost-effective |

| Bovine Extraction | 350 | 85 | Low | No synthetic reagents |

| Chemical Synthesis | 1,200 | 99 | Low | No enzyme dependency |

Q & A

Q. Methodological Workflow :

Compare intrinsic clearance (CLint) values across species using identical substrate/UDPGA concentrations.

Normalize data to UGT protein levels (quantified via Western blot) to account for expression variability .

How can researchers identify UGT isoforms responsible for UDPGA-dependent conjugation of novel substrates?

Advanced Research Question

Recombinant UGT Screening : Incubate the substrate with individual UGT isoforms (e.g., UGT1A1, UGT1A9) and UDPGA. Measure glucuronide formation via LC-MS .

Chemical Inhibition : Use isoform-selective inhibitors (e.g., 10 μM atazanavir for UGT1A1) to pinpoint contributions .

Case Study : For the p38 MAPK inhibitor in , UGT1A3, UGT1A9, and UGT1A10 were identified as primary isoforms via recombinant enzyme assays.

What analytical techniques are most robust for quantifying UDPGA and its glucuronide products?

Advanced Research Question

- UPLC-ESI-QTOFMS : Provides high-resolution mass data for structural identification of glucuronides .

- Fluorometric Assays : Measure UDPGA depletion using coupled enzymatic reactions (e.g., UDP-glucose dehydrogenase) .

Data Validation : Spike samples with isotopically labeled internal standards (e.g., ¹³C-UDPGA) to correct for matrix effects in biological samples .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.